Azetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone
Description
Azetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone is a bicyclic compound featuring an azetidine ring linked via a methanone bridge to a 3-azabicyclo[3.1.1]heptane core substituted with an ethoxy group at position 5. Such compounds are often explored as building blocks in medicinal chemistry, particularly for central nervous system (CNS) targets, due to their ability to mimic bioactive scaffolds .
Synthetic routes for related azabicycloheptane derivatives involve multi-step processes, including cyclization, functional group interconversion, and purification via techniques like column chromatography .
Properties
IUPAC Name |
azetidin-3-yl-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-2-16-11-8-3-9(11)7-14(6-8)12(15)10-4-13-5-10/h8-11,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVYGUBNRNEUQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Azetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone is a compound belonging to the azetidine class, which has gained attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Weight: 235.30 g/mol
CAS Number: 2098090-51-6
Biological Activity Overview
Azetidine derivatives are known for a range of biological activities, including:
- Antibacterial Activity: Many azetidinone derivatives exhibit significant antibacterial properties, making them candidates for antibiotic development.
- Antiviral Activity: Compounds containing the azetidine structure have been investigated for their ability to inhibit viral replication, particularly against RNA and DNA viruses.
- Anticancer Potential: Some azetidinone derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Antibacterial Activity
Research indicates that azetidinone derivatives can effectively combat bacterial infections. A study demonstrated that certain azetidinones possess activity against resistant strains of bacteria, suggesting their potential as novel antibiotics .
Antiviral Activity
Azetidinone compounds have been evaluated for their antiviral efficacy. For instance, one study reported that a related azetidinone exhibited moderate inhibitory activity against human coronavirus (229E) with an EC50 value of 45 µM, indicating potential as an antiviral agent . Another derivative showed effectiveness against influenza A virus H1N1 with an EC50 of 8.3 µM .
Anticancer Activity
Azetidinones have also been recognized for their anticancer properties. A series of studies highlighted that specific azetidinones could inhibit the growth of breast cancer cells (MCF-7) at nanomolar concentrations, demonstrating their potential as chemotherapeutic agents .
Case Studies
| Study | Compound Tested | Activity | EC50 (µM) | Reference |
|---|---|---|---|---|
| 1 | Azetidinone 11f | Antiviral (coronavirus) | 45 | |
| 2 | Azetidinone 11f | Antiviral (influenza A) | 8.3 | |
| 3 | Azetidinone series | Anticancer (breast cancer) | Nanomolar |
The mechanisms through which azetidine derivatives exert their biological effects are varied:
- Inhibition of Cell Wall Synthesis: Some azetidinones disrupt bacterial cell wall synthesis, leading to cell lysis.
- Viral Replication Inhibition: They may interfere with viral entry or replication processes within host cells.
- Induction of Apoptosis: Certain compounds trigger apoptotic pathways in cancer cells, promoting cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
*Inferred from structural analogs.
Structural and Functional Analysis:
Ethoxy vs. Ethoxy groups are also less prone to oxidative metabolism than methoxy, which may enhance metabolic stability .
Azetidine vs. Pyrrolidine Linkages :
- Replacing azetidine with pyrrolidine (as in ) introduces a five-membered ring, offering greater conformational flexibility. This could enhance binding to targets requiring adaptable pharmacophores but may reduce selectivity due to increased entropic penalties.
Methanone vs. Carboxylic Acid Functional Groups: The propanoic acid derivative introduces an ionizable group, significantly altering solubility and pharmacokinetics. This modification is advantageous for designing prodrugs or improving renal excretion but may limit CNS penetration due to increased polarity.
Preparation Methods
General Synthetic Strategies for Azetidine and 3-Azabicyclo[3.1.1]heptane Scaffolds
Azetidine-3-amine Synthesis via Nucleophilic Substitution
A practical approach to azetidine-3-amines involves nucleophilic displacement on bench-stable azetidinyl methanesulfonate intermediates. For example, 1-benzhydrylazetidin-3-yl methanesulfonate reacts with secondary amines under mild conditions (e.g., MeCN solvent, 80 °C) to yield azetidine-3-amines in moderate to high yields (up to 72%) without requiring strong bases or harsh conditions. This method tolerates various functional groups and can be adapted for preparing azetidine derivatives with substituents at the 3-position.
Construction of 3-Azabicyclo[3.1.1]heptane Core
The bicyclic 3-azabicyclo[3.1.1]heptane scaffold is typically synthesized via reduction of spirocyclic oxetanyl nitriles or through intramolecular cyclization strategies involving cyclobutane derivatives. Recent advances include:
- Reduction of spirocyclic oxetanyl nitriles to access 3-azabicyclo[3.1.1]heptanes with high selectivity and scalability.
- Two-step multigram synthesis starting from cyclobutanones, involving Horner–Wadsworth–Emmons (HWE) olefination and aza-Michael addition, followed by reduction and functional group transformations to yield bicyclic ketones.
- Photochemical [2+2] cycloaddition and intramolecular cyclization strategies to form bicyclic amines with controlled stereochemistry.
These methods provide versatile access to the bicyclic core, which can be further functionalized.
Specific Preparation of Azetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone
While direct literature on this exact compound is sparse, the preparation can be extrapolated from related synthetic routes involving azetidine and 3-azabicyclo[3.1.1]heptane derivatives.
Stepwise Synthesis Outline
Reaction Conditions and Optimization
- Use of 2 equivalents of amine nucleophile improves yield significantly compared to 1 equivalent, eliminating the need for additional base.
- Temperature control (around 80 °C) and reaction time (overnight) are critical for optimal conversion.
- Purification typically involves silica gel column chromatography with solvent gradients (e.g., ethyl acetate/hexanes).
Mechanistic Insights and Challenges
- The azetidine ring formation and substitution reactions benefit from the ring strain and nucleophilicity of amines.
- The bicyclic 3-azabicyclo[3.1.1]heptane core formation involves controlled reduction and cyclization steps, sensitive to reaction time and temperature.
- Functional group compatibility is a key consideration; for example, free alcohols and carbamates may be incompatible with some strain-release or ring-opening methodologies.
Summary Table of Preparation Methods
| Methodology | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution on azetidinyl methanesulfonate | 1-benzhydryl-3-azetidinol | Sulfonation, amine displacement | Mild conditions, good yields, functional group tolerance | Requires preparation of stable intermediate |
| Reduction of spirocyclic oxetanyl nitriles | Spirocyclic oxetanyl nitriles | Reduction, cyclization | Scalable, selective | Requires access to spirocyclic nitriles |
| Cyclobutanone-based synthesis | Cyclobutanone derivatives | HWE olefination, aza-Michael addition, reduction | Multigram scale, versatile | Multi-step, moderate overall yield |
| Photochemical [2+2] cycloaddition | Allylamine derivatives | Reductive amination, acylation, photochemical cyclization | Stereocontrol, novel scaffolds | Requires specialized equipment |
Research Findings and Practical Notes
- The one-step synthesis of azetidine-3-amines from bench-stable intermediates offers a practical route for medicinal chemistry applications.
- Incorporation of the 3-azabicyclo[3.1.1]heptane core into drug-like molecules improves physicochemical properties such as solubility and metabolic stability.
- The preparation methods require careful control of reaction parameters to maximize yield and purity.
- Purification by silica gel chromatography remains the standard for isolating the target compounds due to complex mixtures.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing Azetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Preparation of the azabicyclo[3.1.1]heptane core via cyclization reactions, often using tert-butyl-protected intermediates (e.g., tert-butyl (1R,5S,6R)-6-cyano-3-azabicyclo[3.1.0]hexane-3-carboxylate) to stabilize reactive groups .
- Step 2 : Introduction of the ethoxy group at the 6-position via nucleophilic substitution or catalytic coupling under anhydrous conditions.
- Step 3 : Coupling the azetidin-3-yl moiety using carbodiimide-mediated amidation or ketone-forming reactions, as seen in related azetidine derivatives .
- Key Considerations : Monitor reaction purity via HPLC and optimize solvent systems (e.g., dichloromethane or DMF) to minimize side products.
Q. How is the stereochemistry of the azabicyclo[3.1.1]heptane moiety confirmed?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for intermediates like tert-butyl-protected bicyclic amines .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE correlations to confirm spatial arrangement of substituents .
- Chiral HPLC : Validate enantiomeric purity using chiral stationary phases, critical for pharmacologically active derivatives .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Storage : Keep under inert gas (argon/nitrogen) at -20°C in amber vials to prevent hydrolysis of the ethoxy group or azetidine ring oxidation .
- Handling : Avoid prolonged exposure to moisture or high temperatures (>40°C), which may degrade the bicyclic structure .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against target receptors?
- Methodological Answer :
- Molecular Docking : Use tools like AutoDock Vina to simulate binding to receptors (e.g., orexin receptors or viral proteases). For example, analogs with similar azabicyclo motifs showed binding affinities of -9.0 to -9.5 kcal/mol to Mpro in SARS-CoV-2 .
- AI-Driven Screening : Apply machine learning models trained on protein-ligand interaction datasets to prioritize derivatives for experimental validation .
- Data Interpretation : Cross-validate docking scores with experimental IC50 values to refine force field parameters.
Q. How can structure-activity relationship (SAR) studies optimize receptor binding affinity?
- Methodological Answer :
- Modify Substituents : Replace the ethoxy group with bulkier alkoxy groups (e.g., isopropoxy) to assess steric effects on binding. Derivatives like selpercatinib use diazabicyclo[3.1.1]heptane to enhance kinase selectivity .
- Bioisosteric Replacement : Substitute the azetidine ring with pyrrolidine or piperidine and compare pharmacokinetic profiles .
- Experimental Design : Use radioligand displacement assays (e.g., -labeled competitors) to quantify affinity shifts.
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Compare experimental conditions (e.g., buffer pH, temperature) that may affect receptor-ligand interactions. For example, binding affinities for Mpro inhibitors varied by ±0.5 kcal/mol depending on assay setup .
- Structural Analog Analysis : Cross-reference results with structurally similar compounds (e.g., 6-hydroxy or methoxy variants) to identify trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
